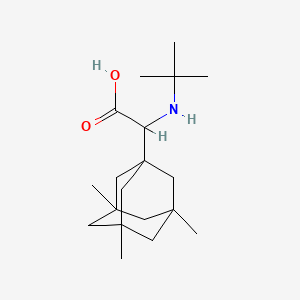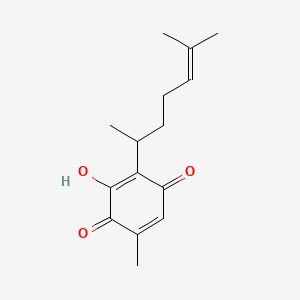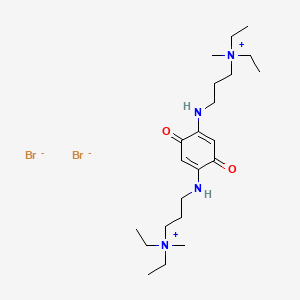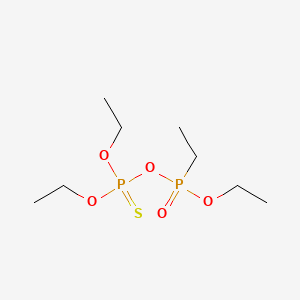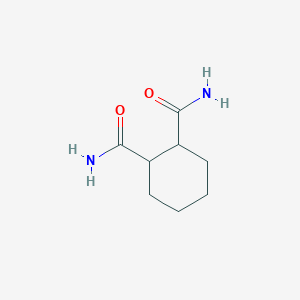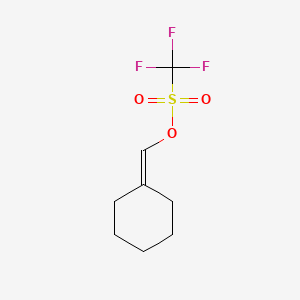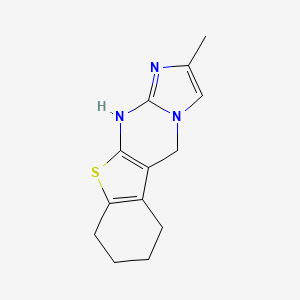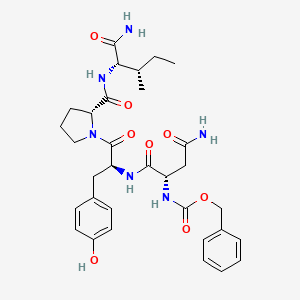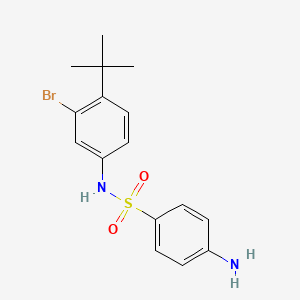
Benzenesulfonamide, 4-amino-N-(3-bromo-4-(1,1-dimethylethyl)phenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenesulfonamide, 4-amino-N-(3-bromo-4-(1,1-dimethylethyl)phenyl)- is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This specific compound features a benzenesulfonamide core with an amino group at the 4-position and a substituted phenyl group containing a bromine atom and a tert-butyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, 4-amino-N-(3-bromo-4-(1,1-dimethylethyl)phenyl)- typically involves multiple steps:
Nitration of Benzene: Benzene is nitrated to form nitrobenzene using a mixture of concentrated sulfuric acid and nitric acid.
Reduction of Nitrobenzene: Nitrobenzene is reduced to aniline using a reducing agent such as iron and hydrochloric acid.
Sulfonation of Aniline: Aniline is sulfonated to form 4-aminobenzenesulfonamide using sulfuric acid.
Bromination and Alkylation: The 4-aminobenzenesulfonamide is then reacted with 3-bromo-4-(1,1-dimethylethyl)benzene under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The sulfonamide group can be reduced to form sulfinamide or sulfenamide derivatives.
Substitution: The bromine atom can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Sodium hydroxide or other strong nucleophiles under appropriate conditions.
Major Products Formed
Oxidation: Nitrobenzenesulfonamide derivatives.
Reduction: Sulfinamide or sulfenamide derivatives.
Substitution: Various substituted benzenesulfonamide derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Benzenesulfonamide, 4-amino-N-(3-bromo-4-(1,1-dimethylethyl)phenyl)- has several applications in scientific research:
Medicinal Chemistry: Used as a scaffold for designing antimicrobial agents.
Biological Studies: Investigated for its potential as an enzyme inhibitor.
Material Science: Explored for its properties in the development of novel materials.
Industrial Applications: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Comparación Con Compuestos Similares
Similar Compounds
Benzenesulfonamide, 4-amino-N-phenyl-: Lacks the bromine and tert-butyl groups.
Benzenesulfonamide, 4-amino-N-(4-bromophenyl)-: Lacks the tert-butyl group.
Benzenesulfonamide, 4-amino-N-(3,4-dimethylphenyl)-: Contains methyl groups instead of bromine and tert-butyl groups.
Uniqueness
The presence of the bromine atom and the tert-butyl group in Benzenesulfonamide, 4-amino-N-(3-bromo-4-(1,1-dimethylethyl)phenyl)- imparts unique chemical properties, such as increased lipophilicity and steric hindrance, which can influence its reactivity and biological activity.
Propiedades
| 7148-20-1 | |
Fórmula molecular |
C16H19BrN2O2S |
Peso molecular |
383.3 g/mol |
Nombre IUPAC |
4-amino-N-(3-bromo-4-tert-butylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C16H19BrN2O2S/c1-16(2,3)14-9-6-12(10-15(14)17)19-22(20,21)13-7-4-11(18)5-8-13/h4-10,19H,18H2,1-3H3 |
Clave InChI |
AXPXCXUYLGNCCB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




